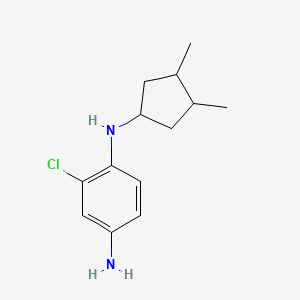
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine
Overview
Description
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine is a complex organic compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol . This compound is notable for its unique structure, which includes a chloro-substituted benzene ring and a cyclopentyl group with two methyl substituents. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine typically involves the reaction of 2-chloro-1,4-diaminobenzene with 3,4-dimethylcyclopentylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to maximize yield and purity . The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, with reaction temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced amine derivatives, and substituted benzene compounds .
Scientific Research Applications
2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-N1-(3,4-dimethylcyclopentyl)benzene-1,4-diamine include:
- 2-Chloro-N1-cyclopentylbenzene-1,4-diamine
- 2-Chloro-N1-(3-methylcyclopentyl)benzene-1,4-diamine
- 2-Chloro-N1-(4-methylcyclopentyl)benzene-1,4-diamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a chloro-substituted benzene ring and a cyclopentyl group with two methyl substituents .
Properties
IUPAC Name |
2-chloro-1-N-(3,4-dimethylcyclopentyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-8-5-11(6-9(8)2)16-13-4-3-10(15)7-12(13)14/h3-4,7-9,11,16H,5-6,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOSRTFQRHRPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1C)NC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


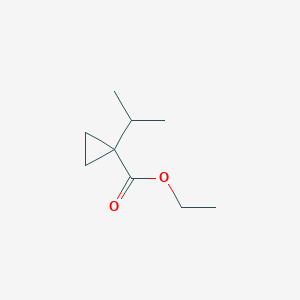
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3318952.png)
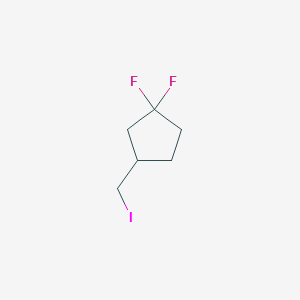

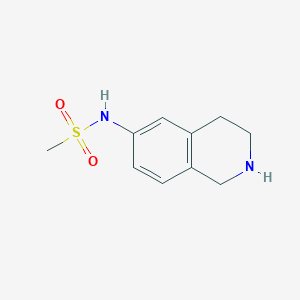

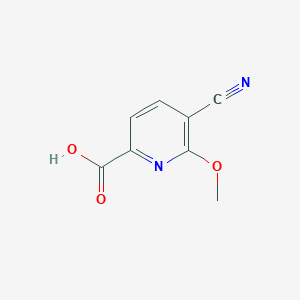

![[Tris(4-methoxyphenyl)methyl]phosphanium iodide](/img/structure/B3319013.png)
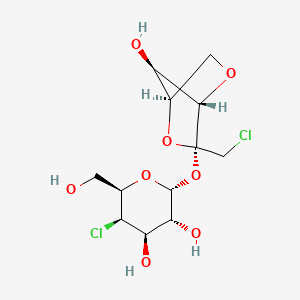
![2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3319020.png)
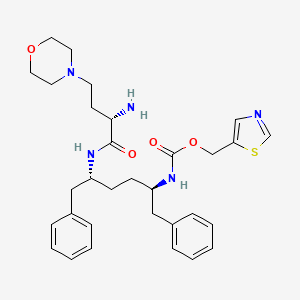
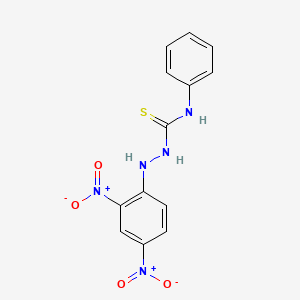
![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)
